5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
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Overview
Description
The compound “5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline” is a complex organic molecule that contains several fused ring structures, including a pyrazoloquinoline core and a dioxolopyrazole moiety . These types of structures are often found in pharmaceutical compounds due to their potential for diverse biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as 4-hydroxy-2-quinolones are synthesized using reactions of anilines with malonic acid equivalents . Other methods involve the reaction of anthranilic acid derivatives . Pyrazoloquinoline derivatives can also be synthesized from aminopyrazoles .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple fused ring structures. The pyrazoloquinoline core, in particular, can display different tautomeric forms .Scientific Research Applications
Synthetic Pathways and Biological Activities
The research landscape surrounding 5-(2-methoxybenzyl)-3-phenyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline and similar compounds reveals a rich diversity of synthetic methods and potential biological activities. These compounds are part of a broader class of heterocyclic compounds known for their varied applications in pharmaceuticals and materials science due to their complex and versatile structures.
Synthesis and Structural Analysis : One foundational aspect of research focuses on developing synthetic routes to construct these complex molecules. For example, the synthesis of 1-hydroxy-substituted pyrazolo[3,4-c]- and pyrazolo[4, 3-c]quinolines from 1-benzyloxypyrazole demonstrates intricate synthetic strategies to build these compounds, laying the groundwork for further functionalization and exploration of their properties (Pawlas et al., 2000).
Molecular Dynamics and Docking Studies : Another avenue of research involves computational studies to understand the molecular dynamics and potential biological interactions of these compounds. For instance, studies on isoxazolequinoxaline derivatives have employed DFT calculations, Hirshfeld surface analysis, and docking studies to predict anti-cancer activity, offering insights into how these compounds interact at the molecular level and their potential as therapeutic agents (Abad et al., 2021).
Phosphodiesterase Inhibitors : Research into the biological activities of related compounds includes the evaluation of pyrazolo[1,5-a]-1,3,5-triazine derivatives as potent phosphodiesterase type 4 inhibitors. This highlights the therapeutic potential of these molecules in modulating biochemical pathways relevant to inflammatory diseases and other conditions (Raboisson et al., 2003).
Estrogen Receptor Ligands : Additionally, the synthesis of novel conformationally constrained pyrazolo[4,3-c]quinoline derivatives as potential ligands for the estrogen receptor underscores the significance of these compounds in the context of hormone-related disorders and cancer therapy (Kasiotis et al., 2006).
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, development of efficient synthesis methods, and detailed study of its physical and chemical properties. Given the biological activities of similar compounds, it may be of interest in drug research and development .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been identified as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been shown to inhibit cdk2, thereby affecting cell cycle progression . This inhibition is likely achieved through the compound’s interaction with the ATP-binding site of CDK2, preventing the phosphorylation of key proteins involved in cell cycle progression .
Biochemical Pathways
Inhibition of CDK2 can lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
Based on its potential role as a cdk2 inhibitor, it can be inferred that it may induce cell cycle arrest, leading to the inhibition of cancer cell proliferation .
Properties
IUPAC Name |
8-[(2-methoxyphenyl)methyl]-5-phenyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O3/c1-29-21-10-6-5-9-17(21)13-28-14-19-24(16-7-3-2-4-8-16)26-27-25(19)18-11-22-23(12-20(18)28)31-15-30-22/h2-12,14H,13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGFVWZSHGDDPJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2C=C3C(=NN=C3C4=CC5=C(C=C42)OCO5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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